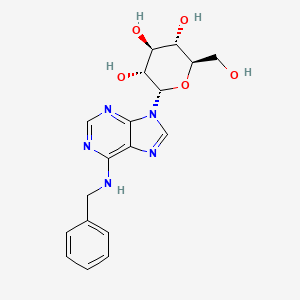

N-benzyl-9-(alpha-D-glucosyl)adenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-9-(alpha-D-glucosyl)adenine is an N-glycosyl compound that is N-benzyladenine in which an alpha-D-glucopyranosyl residue is attached at position N-9. It has a role as a cytokinin. It is a 6-alkylaminopurine and a N-glycosyl compound. It derives from an adenine.

Aplicaciones Científicas De Investigación

Plant Biotechnology and Agriculture

Cytokinin Activity

N-benzyl-9-(alpha-D-glucosyl)adenine exhibits significant cytokinin activity, promoting cell division and differentiation in plants. It has been shown to enhance shoot proliferation and root development in tissue culture systems. The incorporation of sugar moieties, such as glucosides, can influence the bioactivity of cytokinins. For instance, while this compound can activate ethylene production and inhibit root elongation due to its glucosylation at the N9 position, appropriate modifications can mitigate these negative effects .

Stress Mitigation

Research indicates that this compound can be utilized in hormone priming to alleviate abiotic stress conditions like drought and salinity. Its application has been linked to improved seed germination and seedling establishment under stress conditions, showcasing its potential as a plant growth promoter .

Medicinal Chemistry

Antioxidant Properties

this compound has been studied for its antioxidant properties. Similar compounds have demonstrated the ability to protect against oxidative stress in mammalian cells, suggesting potential applications in pharmacology for protecting cellular integrity against damage induced by reactive oxygen species . The structural modifications of cytokinins can enhance their stability and biological activity, making them promising candidates for drug development.

Antisenescence Activity

The compound has also been patented for its antisenescence properties, particularly in agricultural applications where it can delay leaf senescence in crops. This quality is beneficial for prolonging the shelf life of produce and improving yield by maintaining photosynthetic activity longer than conventional treatments .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through various glycosylation methods that allow for the selective introduction of sugar moieties onto the adenine structure. Efficient glycosylation protocols have been developed that yield high purity products suitable for biological testing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Brzobohatý et al., 1993 | Hormonal Effects | Demonstrated that N9-glucosylation can lead to reduced cytokinin activity but can be mitigated through structural modifications. |

| Doležal et al., 2007 | Antisenescence | Found that certain derivatives exhibit significant antisenescence activity compared to traditional cytokinins like benzylaminopurine. |

| Podlešáková et al., 2012 | Ethylene Production | Showed that glucosides derived from this compound could activate ethylene signaling pathways, impacting root growth negatively. |

Propiedades

Fórmula molecular |

C18H21N5O5 |

|---|---|

Peso molecular |

387.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1 |

Clave InChI |

KRUUBWXADMDQSI-YYZLIPTLSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.